
Elvucitabine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elvucitabine-13C,15N2 is a stable isotopically labeled analog of elvucitabine, a nucleoside reverse transcriptase inhibitor. Elvucitabine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic tracing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Elvucitabine-13C,15N2 involves multiple steps, starting from L-xylose. The key steps include stereocontrolled β-glycosidation mediated by trimethylsilyl trifluoromethanesulfonate and the use of chloroacetyl groups for the protection of hydroxyl groups . The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound requires specialized facilities to handle isotopically labeled compounds. The process involves the continuous supply of carbon-13 dioxide and nitrogen-15 containing salts in a controlled environment to ensure uniform labeling . The production is typically carried out in closed growth chambers with hydroponic nutrient supply to achieve high degrees of enrichment .
化学反应分析
Types of Reactions
Elvucitabine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Elvucitabine-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of elvucitabine in the body.
Metabolic Tracing: Helps in studying the metabolic processes in cells and organisms.
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Assists in the development of new antiviral drugs by providing insights into the mechanism of action and resistance patterns.
作用机制
相似化合物的比较
Elvucitabine-13C,15N2 is similar in chemical structure to other nucleoside reverse transcriptase inhibitors, such as lamivudine and emtricitabine . it has unique properties due to its isotopic labeling, which makes it particularly useful for research applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies.
List of Similar Compounds
属性
CAS 编号 |
1217641-78-5 |
|---|---|
分子式 |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
分子量 |
230.17 |
同义词 |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


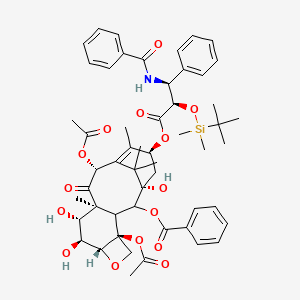

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)
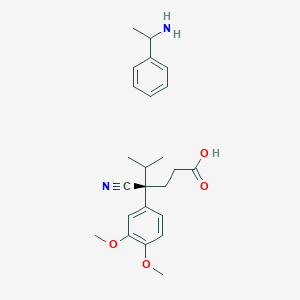
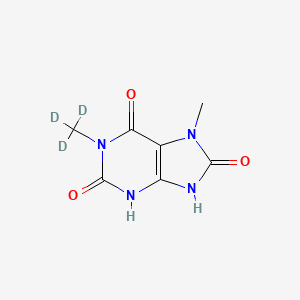

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

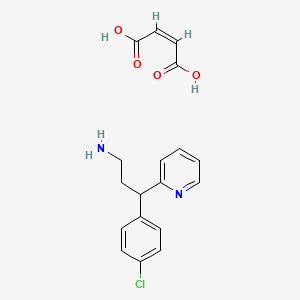
![4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1140657.png)
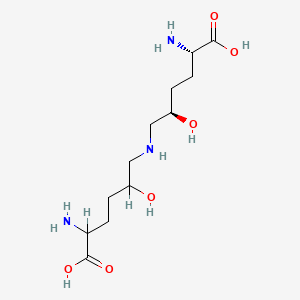
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)
![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
